Cefetamet Pivoxil Hydrochloride

Description

This compound is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of this compound, the ester bond is cleaved, releasing active cefetamet.

See also: Cefetamet (has active moiety); Cefetamet Pivoxil (salt form of).

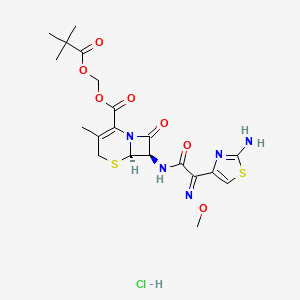

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHMIKXULDKJ-IZXJIOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111696-23-2 | |

| Record name | Cefetamet pivoxil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-8075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cefetamet Pivoxil Hydrochloride on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet Pivoxil Hydrochloride is an orally administered, third-generation cephalosporin antibiotic. It functions as a prodrug, which is metabolically converted in the body to its active form, cefetamet. This guide provides an in-depth technical overview of cefetamet's mechanism of action, focusing on its interaction with bacterial cell walls. It details the molecular basis of its bactericidal activity, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of the critical pathways and workflows involved.

Pharmacokinetics and Activation: The Prodrug Strategy

This compound is an esterified form of cefetamet, a structural modification that enhances its lipophilicity and allows for effective absorption through the gastrointestinal tract after oral administration.[1] Once absorbed into the bloodstream, ubiquitous esterase enzymes rapidly hydrolyze the pivoxil ester moiety, releasing the active, hydrophilic metabolite, cefetamet.[1] This active form is then distributed systemically to the sites of infection, where it exerts its antibacterial effects.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal action of cefetamet, like all β-lactam antibiotics, targets the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure that is absent in mammalian cells.[2]

2.1. Targeting Penicillin-Binding Proteins (PBPs) The final and critical step in the synthesis of the peptidoglycan layer is the cross-linking of adjacent glycan chains. This process is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which possess transpeptidase activity.[1][3]

Cefetamet's molecular structure, specifically its β-lactam ring, mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides.[4] This structural similarity allows cefetamet to bind to the active site of PBPs.[3] The strained β-lactam ring is then subjected to a nucleophilic attack by a serine residue in the PBP active site. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex.[3][5] This acylation reaction effectively and irreversibly inactivates the PBP, preventing it from performing its essential transpeptidation function.[5]

2.2. Pathway of PBP Inhibition The sequence of events from the administration of the prodrug to the inactivation of bacterial enzymes is a critical pathway that underscores the antibiotic's efficacy.

Consequences of PBP Inhibition: Cell Lysis

The inhibition of PBP-mediated transpeptidation leads to the formation of a structurally deficient peptidoglycan layer. Without proper cross-linking, the cell wall loses its rigidity and tensile strength.[1] Concurrently, bacterial autolysins, enzymes responsible for remodeling the cell wall during growth and division, continue to function.[3] This imbalance—ongoing hydrolysis of peptidoglycan without concomitant synthesis and cross-linking—progressively weakens the cell wall, ultimately leading to cell lysis and death due to the high internal osmotic pressure.[1][2][3]

Quantitative Analysis of Cefetamet Activity

The efficacy of cefetamet is quantified by its binding affinity to specific PBPs (expressed as the concentration required to inhibit 50% of binding, ID50 or IC50) and its whole-cell activity (expressed as the Minimum Inhibitory Concentration, MIC).

| Parameter | Organism | Target | Value | Reference |

| ID50 | Escherichia coli C600 | PBP 3 | 0.25 µg/mL | [6] |

| IC50 | Escherichia coli W3110 | PBP 3 | 2.5 µg/mL | [7][8] |

| MIC | Escherichia coli C600 | Whole Cell | 1.0 µg/mL | [6] |

| MIC | Cefetamet Pivoxil HCl | Staphylococcus aureus ATCC 6538P | Whole Cell | 125 mg/L |

| MIC90 | Enterobacteriaceae | Whole Cell | 4 mg/L | [9] |

| MIC90 | Vibrionaceae | Whole Cell | 8 mg/L | [9] |

| MIC Range | H. influenzae | Whole Cell | ≤0.03 - 0.25 mg/L | [10][11] |

| MIC Range | M. catarrhalis | Whole Cell | 0.25 - 1 mg/L | [10][11] |

| MIC Range | S. pneumoniae (penicillin-sensitive) | Whole Cell | ≤0.03 - 1 mg/L | [10][11] |

| MIC Range | E. coli | Whole Cell | ≤0.12 - >128 mg/L | [10][11] |

| MIC Range | Klebsiella spp. | Whole Cell | ≤0.12 - 8 mg/L | [10][11] |

| MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. |

Experimental Protocols for Mechanism Elucidation

5.1. Penicillin-Binding Protein (PBP) Competition Assay This assay is fundamental for determining the affinity of a β-lactam antibiotic for specific PBPs. It measures the ability of the unlabeled antibiotic (cefetamet) to compete with a fluorescently labeled β-lactam probe for binding to PBPs in whole bacterial cells or membrane preparations.[12][13]

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. pneumoniae) to mid-logarithmic phase.[13]

-

Cell Preparation: Harvest cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.[12][13]

-

Competition Step: Aliquot the cell suspension and incubate with serial dilutions of cefetamet for a defined period (e.g., 30 minutes at 37°C). A control sample with no antibiotic is included.[13]

-

Labeling Step: Add a saturating concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL, a fluorescent penicillin derivative) to all samples and incubate for a further defined period (e.g., 10 minutes at room temperature).[12]

-

Washing: Pellet the cells by centrifugation to remove unbound probe and wash with PBS.[12]

-

Lysis and Protein Quantification: Lyse the cells to release membrane proteins. Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Separate the labeled membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity and concentration of the competing cefetamet.

-

Analysis: Quantify band intensities to determine the IC50 value—the concentration of cefetamet required to reduce fluorescent labeling of a specific PBP by 50%.

5.2. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution This is the standard method for determining the in vitro potency of an antibiotic against a specific bacterial isolate.[14]

Methodology:

-

Prepare Antibiotic Dilutions: Prepare a stock solution of cefetamet. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[14][15]

-

Prepare Inoculum: Culture the test organism on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

-

Standardize Inoculum: Dilute the standardized suspension into the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).[16]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[14]

-

Reading Results: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.[14][17]

Conclusion

This compound's mechanism of action is a well-defined, multi-step process that begins with its activation from a prodrug form. Its active metabolite, cefetamet, acts as a potent suicide inhibitor of bacterial Penicillin-Binding Proteins. By covalently binding to and inactivating these essential transpeptidases, cefetamet effectively halts the final step of peptidoglycan synthesis. This disruption of cell wall integrity, coupled with the ongoing activity of autolytic enzymes, results in a catastrophic loss of structural integrity, leading to bacterial cell lysis and death. This targeted mechanism provides a robust foundation for its clinical efficacy against a wide spectrum of bacterial pathogens.

References

- 1. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]

- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Reversible inactivation of a peptidoglycan transpeptidase by a β-lactam antibiotic mediated by β-lactam-ring recyclization in the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cefetamet pivoxil: bacteriostatic and bactericidal activity of the free acid against 355 gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. idexx.com [idexx.com]

In Vitro Antibacterial Spectrum of Cefetamet Against Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet, the active metabolite of the oral third-generation cephalosporin cefetamet pivoxil, demonstrates a broad spectrum of in vitro activity against common respiratory tract pathogens. This technical guide provides a comprehensive overview of its antibacterial efficacy, focusing on key bacterial species implicated in community-acquired respiratory infections: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The data presented is crucial for understanding its potential role in therapeutic applications and for guiding further research and development.

Cefetamet exhibits potent activity against these pathogens, including strains that produce β-lactamase enzymes, a common mechanism of resistance to many penicillin and cephalosporin antibiotics.[1][2] Its stability in the presence of these enzymes contributes to its effectiveness against otherwise resistant strains of H. influenzae and M. catarrhalis.[1]

Quantitative In Vitro Susceptibility Data

The in vitro activity of Cefetamet is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for Cefetamet against key respiratory pathogens, collated from various in vitro studies.

Table 1: In Vitro Activity of Cefetamet against Streptococcus pneumoniae

| Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptibility |

| Not Specified | Not Specified | Not Specified | Not Specified | 100% at ≤0.5 |

| 90 | Not Specified | Not Specified | 1.0 | Not Specified |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of Cefetamet against Haemophilus influenzae

| Number of Strains | Strain Characteristics | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptibility |

| Not Specified | Includes β-lactamase producing strains | Not Specified | Not Specified | Not Specified | 100% at ≤0.25 |

| 70 | Not Specified | Not Specified | Not Specified | 1.0 | Not Specified |

Table 3: In Vitro Activity of Cefetamet against Moraxella catarrhalis

| Number of Strains | Strain Characteristics | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptibility |

| 11 | Not Specified | Not Specified | Not Specified | 1.0 | Not Specified |

| Not Specified | Includes β-lactamase producing strains | Not Specified | Not Specified | Not Specified | 90% at 1.0 |

Experimental Protocols for MIC Determination

The data presented in this guide were primarily generated using standardized broth microdilution or agar dilution methods. These techniques are the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

-

Preparation of Antimicrobial Solutions: A stock solution of Cefetamet is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For fastidious organisms like S. pneumoniae and H. influenzae, the broth is often supplemented with lysed horse blood and β-NAD.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plates, containing the serially diluted Cefetamet and the bacterial inoculum, are incubated at 35°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubation is typically performed in an atmosphere with increased CO2.

-

MIC Determination: The MIC is recorded as the lowest concentration of Cefetamet that completely inhibits visible bacterial growth.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into the agar medium before it solidifies.

-

Preparation of Agar Plates: A stock solution of Cefetamet is prepared and added to molten Mueller-Hinton agar to create a series of plates with varying concentrations of the antibiotic. For fastidious organisms, the agar is supplemented accordingly (e.g., with blood).

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and adjusted to a concentration of approximately 10^4 CFU per spot.

-

Inoculation and Incubation: The standardized bacterial suspension is inoculated onto the surface of the agar plates containing the different Cefetamet concentrations. The plates are then incubated under appropriate conditions (temperature, atmosphere, and duration) as described above.

-

MIC Determination: The MIC is the lowest concentration of Cefetamet that prevents the growth of the bacterial colonies.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefetamet using the broth microdilution method.

References

- 1. [In vitro activity of cefetamet compared with other antimicrobial agents against bacteria isolated from respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Cefetamet Pivoxil Hydrochloride: A Technical Guide to its Activation and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil hydrochloride is a third-generation oral cephalosporin antibiotic administered as a prodrug to enhance its bioavailability. This technical guide provides an in-depth exploration of the core principles underlying its prodrug nature, including its activation mechanism, and presents detailed experimental methodologies for its evaluation. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is the pivoxil ester of the active antibiotic, cefetamet. The addition of the pivoxil group increases the lipophilicity of the molecule, thereby improving its absorption from the gastrointestinal tract. Following oral administration, the prodrug is absorbed and subsequently hydrolyzed by esterases in the intestinal wall and blood, releasing the active cefetamet into systemic circulation. This prodrug strategy overcomes the poor oral bioavailability of the parent compound, allowing for effective oral therapy against a broad spectrum of bacterial pathogens.

Chemical Structures and Conversion

The conversion of this compound to its active form, cefetamet, is a critical step for its therapeutic efficacy. The chemical structures of both the prodrug and the active drug are well-established[1][2][3][4][5].

-

This compound: 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride[2].

-

Cefetamet: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6][7][8].

The hydrolysis of the ester bond is catalyzed by non-specific esterases present in the body[9][10][11]. This enzymatic cleavage releases cefetamet, pivalic acid, and formaldehyde.

Quantitative Data

The pharmacokinetic properties of this compound have been evaluated in several studies, providing key quantitative data on its bioavailability and the plasma concentrations of the active metabolite, cefetamet.

| Parameter | Formulation | Condition | Value | Reference |

| Absolute Bioavailability | Tablet (M500) | With Food | 55.0% ± 8.0% | [12][13] |

| Tablet (M250) | With Food | 55.7% ± 7.0% | [12][13] | |

| Clinical-Trial Tablet | With Food | 49.8% ± 8.5% | [12][13] | |

| Syrup | With Food | 37.9% ± 6.0% | [12] | |

| Syrup | Fasting | 34.0% ± 8.6% | [12] | |

| Tablet (1,500 mg) | Fasting | 31% ± 7% | [14] | |

| Tablet (1,500 mg) | With Food | 44% ± 4% | [14] | |

| Peak Plasma Concentration (Cmax) of Cefetamet | Tablet (M500) | With Food | 3.8 mg/L | [12] |

| Tablet (M250) | With Food | 3.9 mg/L | [12] | |

| Clinical-Trial Tablet | With Food | 3.2 mg/L | [12] | |

| Time to Peak Concentration (Tmax) of Cefetamet | Tablet (1,500 mg) | Fasting | 3.0 ± 0.6 h | [14] |

| Tablet (1,500 mg) | With Food | 4.8 ± 0.4 h | [14] | |

| Half-life (t1/2) of Cefetamet | Intravenous Infusion | - | 2.07 ± 0.18 h | [14] |

| In Vitro Hydrolysis Half-life (t1/2) | Cefetamet Pivoxil | Human Intestinal Juice (pH 7.4, 37°C) | 0.78 h | [15] |

| Cefetamet Pivoxil | Phosphate Buffer (pH 7.4, 37°C) | 4.3 h | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound.

In Vitro Hydrolysis Assay

This protocol is designed to assess the rate of conversion of the prodrug to the active drug in a simulated biological environment.

Objective: To determine the hydrolysis rate of this compound in human intestinal juice.

Materials:

-

This compound

-

Human intestinal juice (collected from healthy volunteers)

-

Phosphate buffer (0.6 M, pH 7.4)

-

Incubator (37°C)

-

HPLC system with UV detector

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Add an aliquot of the stock solution to pre-warmed human intestinal juice and, in a separate experiment, to the phosphate buffer to achieve the desired final concentration.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubation mixture.

-

Immediately stop the enzymatic reaction by adding a protein-precipitating agent (e.g., acetonitrile) and centrifuging to remove precipitated proteins.

-

Analyze the supernatant for the concentrations of remaining cefetamet pivoxil and the formed cefetamet using a validated HPLC method[15].

-

Calculate the half-life of cefetamet pivoxil in each medium.

In Vivo Bioavailability Study in Rats

This protocol outlines a typical animal study to determine the oral bioavailability of a cephalosporin prodrug.

Objective: To determine the absolute bioavailability of this compound in rats.

Materials:

-

This compound (for oral administration)

-

Cefetamet (for intravenous administration)

-

Sprague-Dawley rats

-

Oral gavage needles

-

Intravenous catheters

-

Blood collection tubes (with anticoagulant)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into two groups: one for oral administration of this compound and one for intravenous administration of cefetamet.

-

Administer a single dose of this compound orally to the first group via gavage.

-

Administer a single dose of cefetamet intravenously to the second group.

-

Collect blood samples from the tail vein or a catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for the concentration of cefetamet using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the area under the plasma concentration-time curve (AUC) for both oral and intravenous administration.

-

Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

HPLC Method for Quantification in Plasma

This method is suitable for the quantitative analysis of cefetamet in biological matrices.

Objective: To quantify the concentration of cefetamet in plasma samples.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16].

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M sodium perchlorate) and an organic modifier (e.g., methanol or acetonitrile)[16]. A typical mobile phase could be a 60:40 (v/v) mixture of methanol and 0.01 M sodium perchlorate[16].

-

Flow Rate: 1.0 mL/min[16].

-

Detection: UV detection at a wavelength of 232 nm[16].

-

Injection Volume: 20 µL[16].

-

Retention Time: Under these conditions, the retention time for cefetamet is approximately 2.37 minutes[16].

Sample Preparation:

-

To a plasma sample, add a protein precipitation agent (e.g., acetonitrile).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and inject it into the HPLC system.

Antimicrobial Susceptibility Testing

The activity of the active form, cefetamet, is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of cefetamet against bacterial isolates.

Method: Broth microdilution or agar dilution methods according to CLSI guidelines[17][18][19].

Procedure (Broth Microdilution):

-

Prepare serial twofold dilutions of cefetamet in cation-adjusted Mueller-Hinton broth in a microtiter plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubate the plate at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of cefetamet that completely inhibits visible bacterial growth.

Experimental and Logical Workflows

The evaluation of a prodrug like this compound follows a structured workflow from initial characterization to clinical application.

Conclusion

The prodrug strategy for cefetamet, in the form of this compound, successfully enhances its oral bioavailability, making it an effective oral therapeutic agent. Understanding the mechanism of its activation and the experimental methodologies for its evaluation is crucial for the development and assessment of similar prodrug candidates. This guide provides a comprehensive technical overview to support researchers and drug development professionals in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C20H26ClN5O7S2 | CID 5489410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KEGG DRUG: this compound [kegg.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | 111696-23-2 [chemicalbook.com]

- 6. Cefetamet | C14H15N5O5S2 | CID 5487888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cefetamet | C14H15N5O5S2 | CID 5487888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cefetamet - Wikipedia [en.wikipedia.org]

- 9. CN105193736A - Medicinal this compound dry suspension for treating sensitive bacterial infection diseases - Google Patents [patents.google.com]

- 10. CN104876947B - this compound hydrate crystal and its dispersible tablet - Google Patents [patents.google.com]

- 11. CN101792456A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jetir.org [jetir.org]

- 17. iacld.com [iacld.com]

- 18. Preliminary antimicrobial susceptibility interpretive criteria for cefetamet (Ro 15-8074) and cefteram (Ro 19-5247) disk tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Cefetamet Pivoxil Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cefetamet Pivoxil Hydrochloride, a third-generation oral cephalosporin antibiotic. The document covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of cefetamet pivoxil, a prodrug that is hydrolyzed in the body to its active form, cefetamet.[1][2] It is a white or light yellow crystalline powder, soluble in DMSO and ethanol, but insoluble in water.[1]

| Property | Value | Source |

| CAS Number | 111696-23-2 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₅N₅O₇S₂ · HCl | [1] |

| Molecular Weight | 548.03 g/mol | [1] |

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | [2][3] |

| SMILES | CC1=C(N2--INVALID-LINK--NC(=O)/C(=N\OC)/C3=CSC(=N3)N">C@@HSC1)C(=O)OCOC(=O)C(C)(C)C.Cl | [2] |

| Storage Temperature | 2-8°C or -20°C | [1][4] |

Molecular Structure

The chemical structure of this compound incorporates a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The pivoxil ester group enhances its oral bioavailability.

Mechanism of Action

This compound is a prodrug that, after oral administration, is rapidly hydrolyzed, likely during absorption through the gut wall and/or on its first pass through the liver, to release the active metabolite, cefetamet.[2][5] Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

The process is as follows:

-

Inhibition of Transpeptidation: Cefetamet binds to and inactivates penicillin-binding proteins (PBPs).[1]

-

Cell Wall Synthesis Disruption: PBPs are crucial enzymes for the final step of peptidoglycan synthesis, which involves cross-linking peptidoglycan chains to provide structural integrity to the cell wall.[1]

-

Bacterial Cell Lysis: Inhibition of this process weakens the cell wall, leading to swelling and eventual lysis of the bacterium.[1]

Pharmacokinetic Profile

The pharmacokinetics of cefetamet have been studied in various populations. After oral administration, the pivoxil ester is completely hydrolyzed to the active compound, cefetamet.[5] Food enhances the absolute bioavailability of the tablet formulation.[5][6]

Table 1: Pharmacokinetic Parameters of Cefetamet in Healthy Adult Volunteers

| Parameter | Value (Mean ± SD) | Conditions | Source |

| Elimination Half-life (t½) | 2.07 ± 0.18 h | IV Infusion (133-2,650 mg) | [6] |

| 2.2 h | IV Infusion | [5][7] | |

| Total Clearance | 140.3 ± 23.6 ml/min | IV Infusion (133-2,650 mg) | [6] |

| 136 ml/min | IV Infusion | [5] | |

| Renal Clearance | 130.3 ± 18.2 ml/min | IV Infusion (133-2,650 mg) | [6] |

| 119 ml/min | IV Infusion | [5] | |

| Volume of Distribution (Vd) | 0.288 ± 0.023 L/kg | IV Infusion (133-2,650 mg) | [6] |

| 0.3 L/kg | - | [7] | |

| Oral Bioavailability | 31 ± 7% | Fasting (1,500 mg tablet) | [6] |

| 44 ± 4% | With Food (1,500 mg tablet) | [6] | |

| ~50% | With Food | [6][7] | |

| Time to Max. Concentration (Tmax) | 3.0 ± 0.6 h | Fasting (1,500 mg tablet) | [6] |

| 4.8 ± 0.4 h | With Food (1,500 mg tablet) | [6] | |

| Protein Binding | 22% | - | [7] |

| Fraction Excreted Unchanged (Urine) | 94 ± 11% | IV Infusion | [6] |

| 88% | IV Infusion | [5] |

Table 2: Pharmacokinetic Parameters of Cefetamet in Special Populations

| Population | Parameter | Value (Mean ± SD) | Source |

| Children (3-12 years) | Half-life (t½) | 1.97 ± 0.60 h | [8] |

| Oral Bioavailability (3-7 years, 500 mg) | 49.3% ± 15.7% | [8] | |

| Oral Bioavailability (8-12 years, 1,000 mg) | 37.9% ± 10.0% | [8] | |

| Patients with Hepatic Cirrhosis | Half-life (t½) | 2.35 ± 0.41 h | [9] |

| Total Body Clearance | 123 ± 28.8 ml/min | [9] | |

| Oral Bioavailability | 50.1 ± 12.9% | [9] |

Experimental Protocols

Synthesis of this compound

A common synthesis route involves the acylation of 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) followed by esterification and salt formation.

Protocol Outline:

-

Step 1: Preparation of Cefetamet Sodium.

-

React 7-ADCA with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM) in a mixture of water and acetone.[10]

-

Add sodium 2-ethylhexanoate and stir until the reaction is complete.[10]

-

Precipitate the product (Cefetamet Sodium) by adding more acetone, then filter and dry.[10]

-

-

Step 2: Esterification to Cefetamet Pivoxil.

-

Step 3: Work-up and Isolation.

-

Pour the reaction mixture into a solution of ethyl acetate and water.[10]

-

Add sodium thiosulphate and EDTA, adjust pH with dilute HCl, and separate the organic layer.[10]

-

Wash the organic layer with brine, treat with charcoal, and filter.[10]

-

Precipitate the final product by adding isopropyl ether, then filter, wash, and dry.[10]

-

-

Step 4: Salt Formation.

-

The esterified product is salified with concentrated hydrochloric acid in an alcohol solvent, followed by crystallization to yield medical-grade this compound.[11]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantitative determination of Cefetamet Pivoxil in bulk and pharmaceutical dosage forms.

Protocol Outline:

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

-

Injection Volume: Typically 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase or acetonitrile) to obtain a known concentration.

-

Sample Solution: For tablets, crush a number of tablets, weigh a quantity of powder equivalent to a single dose, and dissolve in the diluent. Filter the solution before injection.

-

-

Validation Parameters:

-

Linearity: Analyze a series of dilutions of the standard solution (e.g., 10-50 µg/mL) to establish a linear relationship between concentration and peak area.[12]

-

Precision: Perform replicate injections of a standard solution to assess repeatability. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%.[12]

-

Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture.

-

Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For example, LOD and LOQ for Cefetamet Pivoxil were found to be 2.66 µg/ml and 8.07 µg/ml, respectively, in one study.[12]

-

References

- 1. toku-e.com [toku-e.com]

- 2. This compound | C20H26ClN5O7S2 | CID 5489410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 111696-23-2 [smolecule.com]

- 4. guidechem.com [guidechem.com]

- 5. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in patients with hepatic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cefetamet pivoxyl synthesis - chemicalbook [chemicalbook.com]

- 11. CN101792456A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Journey of a Prodrug: A Deep Dive into the Pharmacokinetics and Bioavailability of Oral Cefetamet Pivoxil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of cefetamet pivoxil hydrochloride, an oral third-generation cephalosporin. Cefetamet pivoxil is a prodrug that is hydrolyzed to its active form, cefetamet, offering a broad spectrum of antibacterial activity. Understanding its absorption, distribution, metabolism, and excretion is paramount for optimizing its clinical efficacy and safety.

Executive Summary

This compound is well-absorbed orally, with its bioavailability significantly influenced by food. Following absorption, it is rapidly and completely converted to the active moiety, cefetamet. The pharmacokinetics of cefetamet are linear over a therapeutic dose range. The drug is primarily eliminated unchanged by the kidneys. This guide synthesizes key quantitative data, details experimental methodologies for its study, and visualizes its metabolic pathway and typical study workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of cefetamet have been extensively studied in various populations, including healthy adults, children, the elderly, and individuals with renal or hepatic impairment.

Absorption and Bioavailability

Cefetamet pivoxil is administered as a pivaloyloxymethyl ester prodrug to enhance its oral bioavailability.[1] Following oral administration, the prodrug is absorbed and then rapidly hydrolyzed by esterases in the gut wall and/or during its first pass through the liver to form the active compound, cefetamet.[2]

The absolute bioavailability of cefetamet tablets is approximately 50-60% when administered with food.[2] Food intake has a notable effect on the absorption of the tablet formulation, increasing the extent of absorption while delaying the rate. For instance, administration with food can increase the extent of absorption from approximately 31-44%.[3][4] This leads to a recommendation for the drug to be taken with meals.[5] In contrast, food does not significantly affect the bioavailability of the syrup formulation, although it does delay its absorption.[5][6] The bioavailability of the syrup is generally lower than that of the tablets.[6]

Distribution

Cefetamet exhibits a relatively small apparent volume of distribution at a steady state of about 0.29 to 0.3 L/kg, which is consistent with other beta-lactam antibiotics.[2][3][7] This suggests that the drug is primarily distributed in the extracellular fluid.[7] Protein binding of cefetamet is minimal, at approximately 22%.[7]

Metabolism

Cefetamet pivoxil is completely hydrolyzed to the active cefetamet during its first pass.[2] Cefetamet itself is not significantly metabolized and is predominantly eliminated as the unchanged active compound.[2][7]

Excretion

The primary route of elimination for cefetamet is via the kidneys, with approximately 88% of an intravenous dose recovered unchanged in the urine.[2] This occurs mainly through glomerular filtration with a minor component of tubular secretion.[2] The elimination half-life of cefetamet is approximately 2.2 hours in healthy individuals.[2][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cefetamet and cefetamet pivoxil from various studies.

Table 1: Pharmacokinetic Parameters of Intravenous Cefetamet in Healthy Adults

| Parameter | Value (Mean ± SD) | Reference |

| Total Clearance (CL) | 140.3 ± 23.6 mL/min | [3] |

| Renal Clearance (CLr) | 130.3 ± 18.2 mL/min | [3] |

| Volume of Distribution (Vss) | 0.288 ± 0.023 L/kg | [3] |

| Elimination Half-life (t½) | 2.07 ± 0.18 h | [3] |

| Fraction Excreted Unchanged in Urine | 94 ± 11% | [3] |

Table 2: Pharmacokinetic Parameters of Oral Cefetamet Pivoxil Tablets in Healthy Adults

| Condition | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Absolute Bioavailability (%) | Reference |

| Fasting | 1500 mg | - | 3.0 ± 0.6 | - | 31 ± 7 | [3][4] |

| With Food | 1500 mg | - | 4.8 ± 0.4 | - | 44 ± 4 | [3][4] |

| With Food | 500 mg | 3.8 - 3.9 | - | - | 55.0 - 55.7 | [5][6] |

| With Food (Multiple Doses) | 1000 mg twice daily | - | - | - | ~50 | [3][4] |

Table 3: Effect of Renal Impairment on Cefetamet Pharmacokinetics (after 515 mg IV dose)

| Creatinine Clearance (CLcr) | Elimination Half-life (t½) (h) | Total Body Clearance (CLS) (mL/min/kg) | Reference |

| Normal (>80 mL/min/1.73m²) | 2.46 ± 0.33 | 1.77 ± 0.27 | [8][9] |

| 40-80 mL/min/1.73m² | - | - | [8] |

| 10-39 mL/min/1.73m² | - | - | [8] |

| <10 mL/min/1.73m² | 29.1 ± 13.9 | 0.14 ± 0.04 | [8][9] |

Table 4: Comparison of Cefetamet Pivoxil Formulations in Healthy Adults (500 mg dose with food)

| Formulation | Cmax (mg/L) | Absolute Bioavailability (%) | Reference |

| M500 Tablet | 3.8 | 55.0 ± 8.0 | [6] |

| M250 Tablet | 3.9 | 55.7 ± 7.0 | [6] |

| Syrup | - | 37.9 ± 6.0 | [5][6] |

Experimental Protocols

The characterization of cefetamet pivoxil pharmacokinetics has been achieved through a series of well-defined clinical studies.

Bioavailability and Pharmacokinetic Studies

A typical study to determine the bioavailability and pharmacokinetic profile of cefetamet pivoxil involves an open-label, randomized, crossover design.[10][11]

-

Subjects: Healthy adult male volunteers are commonly recruited.[3][6][12] Subjects undergo a screening process that includes a physical examination and laboratory tests to ensure they meet the inclusion criteria.[10]

-

Dosing: Subjects receive a single oral dose of the cefetamet pivoxil formulation (e.g., 500 mg or 1000 mg tablet).[12][13] In studies assessing the effect of food, the drug is administered after an overnight fast or following a standardized breakfast.[3][13] For absolute bioavailability studies, an intravenous dose of cefetamet is also administered in a separate study period.[3]

-

Blood Sampling: Blood samples are collected in heparinized tubes at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).[10] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[14]

-

Urine Sampling: In some studies, urine is collected over specified intervals to determine the amount of drug excreted unchanged.[3][13]

-

Pharmacokinetic Analysis: Plasma concentration-time data for cefetamet are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.[15]

Analytical Methodology: HPLC

The quantification of cefetamet in plasma and urine is predominantly performed using a validated high-performance liquid chromatography (HPLC) method, often coupled with UV detection or mass spectrometry (MS).[13][14][16]

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation.[14][16] This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins.[14] The resulting supernatant, containing the drug, is then injected into the HPLC system.[14]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for separation.[16][17]

-

Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.[17]

-

Detection: UV detection at a specific wavelength is a common method for quantification.[13] More sensitive and specific methods may utilize tandem mass spectrometry (LC-MS/MS).[16][17]

-

-

Validation: The analytical method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity.[16][18]

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Metabolic activation of the prodrug cefetamet pivoxil to the active cefetamet.

Caption: Workflow of a typical cefetamet pivoxil pharmacokinetic study.

Conclusion

The oral prodrug this compound is efficiently absorbed and rapidly converted to its active form, cefetamet. Its pharmacokinetic profile is well-characterized, demonstrating linear kinetics and primary elimination through the kidneys. The significant effect of food on the bioavailability of the tablet formulation is a key consideration for its clinical use. The data and protocols summarized in this guide provide a solid foundation for further research and development involving this important third-generation cephalosporin.

References

- 1. toku-e.com [toku-e.com]

- 2. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of cefteram pivoxil powder suspension and tablet formulations: a randomized-sequence, open-label, two-period crossover study in healthy Chinese adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of cefetamet pivoxil (Ro 15-8075) with ascending oral doses in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Cefetamet Pivoxil Hydrochloride

Abstract

This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Cefetamet Pivoxil Hydrochloride in bulk drug substance and pharmaceutical dosage forms. The developed isocratic method utilizes a C18 column with a mobile phase composed of a buffered organic-aqueous mixture, ensuring optimal separation and peak symmetry. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Introduction

This compound is an orally active third-generation cephalosporin antibiotic.[1][2] It is the pivoxil ester prodrug of Cefetamet, which exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[3][4] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note provides a comprehensive protocol for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

| Property | Value / Information | Significance for HPLC Method Development |

| Chemical Structure | Cephalosporin with a pivoxil ester moiety | The ester group can be susceptible to hydrolysis. The overall structure dictates its polarity and chromatographic behavior. |

| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol and acetonitrile.[5] | Guides the selection of appropriate solvents for sample and standard preparation, as well as the mobile phase composition. |

| UV Absorbance | Exhibits UV absorbance in the range of 200-400 nm, with reported maxima around 232 nm, 251 nm, 254 nm, and 263 nm.[1][3][6][7] | Essential for selecting the optimal detection wavelength to ensure high sensitivity. |

| pKa | Not explicitly found in the provided search results. | Knowledge of pKa would aid in selecting a suitable buffer and pH for the mobile phase to ensure consistent ionization and retention. |

HPLC Method Development and Optimization

The development of a robust HPLC method involves the systematic evaluation and optimization of several chromatographic parameters.

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 stationary phase is commonly used for the analysis of this compound.[1][2][8] A good starting point is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed. The buffer is crucial for controlling the pH and improving peak shape. Based on literature, a mobile phase consisting of acetonitrile and a phosphate or citrate buffer is a suitable starting point.[3][5][9] An isocratic elution is generally sufficient for the quantification of the main peak.

-

Flow Rate: A flow rate between 0.5 and 1.5 mL/min is recommended.[1][2][5]

-

Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength in the range of 251-263 nm is likely to provide good sensitivity.[1][6]

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintaining a constant column temperature, for instance, 30°C, can improve the reproducibility of retention times.[5]

Proposed Initial HPLC Method

The following table summarizes a recommended starting point for the HPLC method development.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (Acetonitrile: 20mM KH2PO4, pH 3.5; 60:40 v/v)

-

Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the buffer solution to 3.5 using diluted phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 600 mL of HPLC grade acetonitrile with 400 mL of the prepared phosphate buffer.

-

Degas the mobile phase by sonication for 15-20 minutes.

4.1.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Make up the volume to 100 mL with the mobile phase and mix thoroughly.

4.1.3. Preparation of Calibration Curve Standards

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 20, 30, 40, and 50 µg/mL).[1]

4.1.4. Sample Preparation (from Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[1]

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The resulting solution has a nominal concentration of 100 µg/mL. Further dilutions may be necessary to bring the concentration within the calibration range.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any degradation products or excipient peaks. Peak purity should be confirmed using a PDA detector. |

| Linearity | A linear relationship between concentration and peak area should be established over a specified range (e.g., 10-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | The percentage recovery should be within 98.0% to 102.0% at three different concentration levels. |

| Precision | - Repeatability (Intra-day): The relative standard deviation (%RSD) of six replicate injections should be ≤ 2.0%.- Intermediate Precision (Inter-day): The %RSD of analyses conducted on different days should be ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated based on a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically calculated based on a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). |

Data Presentation

Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | [Insert Data] |

| 20 | [Insert Data] |

| 30 | [Insert Data] |

| 40 | [Insert Data] |

| 50 | [Insert Data] |

| Correlation Coefficient (r²) | [Insert Value] |

Accuracy (Recovery) Data

| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | [Insert Data] | [Insert Data] | [Insert Value] |

| 100% | [Insert Data] | [Insert Data] | [Insert Value] |

| 120% | [Insert Data] | [Insert Data] | [Insert Value] |

| Mean % Recovery | [Insert Value] |

Precision Data

| Parameter | % RSD |

| Repeatability (n=6) | [Insert Value] |

| Intermediate Precision (n=6) | [Insert Value] |

Visualizations

Caption: Logical workflow for HPLC method development.

Caption: Experimental workflow from preparation to analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantification of this compound. The use of a C18 column with an isocratic mobile phase system offers good resolution and peak shape. The detailed validation procedure ensures that the method is suitable for its intended purpose in a quality control environment. This application note serves as a comprehensive guide for analysts in the pharmaceutical industry to implement and validate an HPLC method for this compound.

References

- 1. ipindexing.com [ipindexing.com]

- 2. Chromatographic estimation of cefetamet pivoxil in bulk and tablet dosage form: Development and validation approach - Int J Pharm Chem Anal [ijpca.org]

- 3. jetir.org [jetir.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. LC method for the analysis of this compound in drug substance and powder for oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Cefetamet Pivoxil Hydrochloride in Murine Models of Respiratory Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil hydrochloride is an orally administered third-generation cephalosporin.[1] It is the pivoxil ester prodrug of cefetamet, which exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria responsible for respiratory and urinary tract infections.[2][3] Cefetamet demonstrates high in vitro activity against key respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae.[3] Its mechanism of action involves the inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[2][4]

These application notes provide a detailed framework for evaluating the efficacy of this compound in murine models of respiratory infection caused by Streptococcus pneumoniae and Haemophilus influenzae. The protocols described herein are synthesized from established methodologies for murine respiratory infection models and studies on other oral cephalosporins, providing a robust starting point for preclinical evaluation.

Data Presentation

The following tables represent hypothetical data for the efficacy of this compound in murine models of respiratory infection, based on its known in vitro activity. These tables are intended to serve as a template for data presentation.

Table 1: Efficacy of this compound against Streptococcus pneumoniae in a Murine Pneumonia Model

| Treatment Group | Dose (mg/kg, oral, b.i.d.) | Mean Bacterial Load in Lungs (log10 CFU/g ± SD) at 48h post-infection | Percent Survival at 7 days |

| Vehicle Control | 0 | 7.8 ± 0.6 | 20% |

| Cefetamet Pivoxil HCl | 25 | 5.2 ± 0.8 | 60% |

| Cefetamet Pivoxil HCl | 50 | 3.1 ± 0.5 | 90% |

| Cefetamet Pivoxil HCl | 100 | < 2.0 (limit of detection) | 100% |

| Comparator Antibiotic | [Specify] | [Specify] | [Specify] |

Table 2: Efficacy of this compound against Haemophilus influenzae in a Murine Bronchitis Model

| Treatment Group | Dose (mg/kg, oral, b.i.d.) | Mean Bacterial Load in Bronchoalveolar Lavage Fluid (log10 CFU/mL ± SD) at 72h post-infection |

| Vehicle Control | 0 | 6.5 ± 0.7 |

| Cefetamet Pivoxil HCl | 25 | 4.1 ± 0.9 |

| Cefetamet Pivoxil HCl | 50 | 2.3 ± 0.6 |

| Cefetamet Pivoxil HCl | 100 | < 1.7 (limit of detection) |

| Comparator Antibiotic | [Specify] | [Specify] |

Experimental Protocols

Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice using Streptococcus pneumoniae and subsequent treatment with this compound.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

-

Streptococcus pneumoniae strain (e.g., ATCC 49619)

-

Todd-Hewitt broth supplemented with 0.5% yeast extract

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Oral gavage needles

-

Equipment for euthanasia and tissue collection

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate S. pneumoniae into Todd-Hewitt broth with yeast extract and culture overnight at 37°C with 5% CO2.[5]

-

Subculture the bacteria in fresh, pre-warmed broth and grow to mid-log phase (OD600 ≈ 0.5-0.7).[5]

-

Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

-

-

Induction of Pneumonia:

-

Treatment Protocol:

-

At 24 hours post-infection, begin treatment with this compound.

-

Administer the drug or vehicle control orally via gavage twice daily (b.i.d.) for a specified duration (e.g., 3-5 days). Doses can range from 25 to 100 mg/kg.

-

-

Endpoint Analysis:

-

Bacterial Load: At designated time points (e.g., 48 hours after the first treatment), euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

-

Survival: Monitor a separate cohort of mice for a defined period (e.g., 7-14 days) and record survival rates.

-

Histopathology: Lungs can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation and tissue damage.

-

Murine Model of Haemophilus influenzae Respiratory Infection

This protocol outlines the establishment of a non-lethal respiratory infection with non-typeable Haemophilus influenzae (NTHi) to model bronchitis.

Materials:

-

Specific pathogen-free mice (e.g., C57BL/6, 6-8 weeks old)

-

Non-typeable Haemophilus influenzae strain

-

Brain Heart Infusion (BHI) broth supplemented with hemin and NAD

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle for oral gavage

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Equipment for intratracheal instillation and bronchoalveolar lavage (BAL)

Procedure:

-

Bacterial Culture Preparation:

-

Culture NTHi in supplemented BHI broth to mid-log phase.

-

Prepare the bacterial inoculum in sterile PBS at a concentration of approximately 1 x 10^8 CFU/mL.

-

-

Induction of Infection:

-

Anesthetize the mice.

-

Surgically expose the trachea and perform an intratracheal instillation of 50 µL of the bacterial suspension (~5 x 10^6 CFU).[7]

-

-

Treatment Protocol:

-

Initiate treatment with this compound or vehicle 24 hours post-infection, administered orally twice daily.

-

-

Endpoint Analysis:

-

Bacterial Load in BAL Fluid: At a specified time point (e.g., 72 hours post-infection), euthanize the mice. Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS into the lungs via a tracheal cannula. Enumerate CFUs in the BAL fluid.

-

Inflammatory Cell Infiltration: The cellular component of the BAL fluid can be analyzed by flow cytometry to quantify neutrophils, macrophages, and lymphocytes.

-

Cytokine Analysis: Cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid can be measured by ELISA or multiplex assay.

-

Visualizations

Caption: Experimental workflow for evaluating this compound in murine respiratory infection models.

Caption: Mechanism of action of Cefetamet, inhibiting bacterial cell wall synthesis.

References

- 1. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

- 6. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intra-tracheal Administration of Haemophilus influenzae in Mouse Models to Study Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Spectrophotometric Assay for Cefetamet Pivoxil Hydrochloride Concentration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil Hydrochloride is an oral third-generation cephalosporin antibiotic. It is the pivoxil ester prodrug of Cefetamet, which has a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate and reliable quantitative analysis of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the determination of this compound concentration using spectrophotometric methods. These methods are simple, cost-effective, and suitable for routine analysis.

Principle of Spectrophotometry

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. The concentration of the substance is directly proportional to the absorbance of light at a specific wavelength, a relationship described by the Beer-Lambert Law. This principle allows for the quantitative determination of substances in solution.

Methodologies

This application note details two robust spectrophotometric methods for the determination of this compound:

-

Difference Spectrophotometry: This method enhances specificity by measuring the difference in absorbance of the analyte in acidic and basic solutions. This technique helps to eliminate interference from excipients in pharmaceutical formulations.

-

Colorimetric Method using Folin-Ciocalteau Reagent: This method is based on the reduction of the phosphomolybdotungstic acid in the Folin-Ciocalteau (FC) reagent by this compound in an alkaline medium, resulting in the formation of a blue-colored chromogen that can be quantified spectrophotometrically.[1]

Experimental Protocols

Method 1: Difference Spectrophotometry

This method is based on the measurement of the absorbance difference of this compound in 0.1N Hydrochloric Acid (HCl) and 0.1N Sodium Hydroxide (NaOH).

-

UV-Visible Spectrophotometer (Shimadzu UV-1601 or equivalent)[2][3]

-

Analytical Balance

-

Volumetric flasks

-

Pipettes

-

This compound Reference Standard

-

Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a sufficient volume of methanol and then make up to the mark with methanol.[2][3]

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with 0.1N HCl to prepare the acidic solution. In a separate 50 mL volumetric flask, pipette 5 mL of the stock solution and dilute to the mark with 0.1N NaOH to prepare the basic solution.[2][3]

-

Calibration Standards (1-35 µg/mL): Prepare a series of standard solutions by transferring appropriate aliquots of the working standard solutions (both acidic and basic) into separate sets of 10 mL volumetric flasks and diluting to the mark with their respective solvents (0.1N HCl or 0.1N NaOH).[2][3]

-

Set the spectrophotometer to scan from 200 to 400 nm.

-

Use the acidic solution of each concentration as the blank (reference) and the corresponding basic solution as the sample.

-

Record the difference spectrum for each concentration.

-

Measure the difference in absorbance between the maximum at 221 nm and the minimum at 275 nm.[2][3]

-

Plot a calibration curve of the absorbance difference against the concentration of this compound.

-

Determine the concentration of the sample from the calibration curve.

-

Weigh and finely powder ten tablets.

-

Transfer a quantity of the powder equivalent to 50 mg of this compound to a 50 mL volumetric flask.[2][3]

-

Add about 30 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

-

Filter the solution through Whatman No. 42 filter paper.[2][3]

-

Prepare acidic and basic sample solutions by diluting 5 mL of the filtered solution to 50 mL with 0.1N HCl and 0.1N NaOH, respectively, to obtain a concentration of 100 µg/mL.[2][3]

-

Further dilute the sample solutions to a concentration within the Beer's law range and proceed as described in the analytical procedure.

Method 2: Colorimetric Method using Folin-Ciocalteau Reagent

This method involves the reduction of Folin-Ciocalteau reagent by this compound in an alkaline medium to produce a blue-colored complex.

-

UV-Visible Spectrophotometer

-

Analytical Balance

-

Volumetric flasks

-

Pipettes

-

Folin-Ciocalteau (FC) Reagent (1N)[1]

-

Methanol (Analytical Grade)

-

Purified Water

-

This compound Reference Standard

-

Stock Solution (1 mg/mL): Prepare as described in Method 1.

-

Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with purified water.[1]

-

Calibration Standards (2-25 µg/mL): Transfer aliquots (0.2 to 2.5 mL) of the working standard solution into a series of 10 mL volumetric flasks.[1]

-

Reagent Blank: Prepare a blank solution containing all reagents except the drug.

-

To each volumetric flask containing the calibration standards, add 0.8 mL of 1N Folin-Ciocalteau reagent and 6 mL of purified water.[1]

-

Shake the flasks well for 3-5 minutes.[1]

-

Add 1 mL of 1N NaOH solution to each flask and make up the volume to 10 mL with purified water.[1]

-

Allow the solutions to stand at room temperature for the color to develop.

-

Measure the absorbance of the blue-colored chromogen at 725 nm against the reagent blank within one hour.[1]

-

Plot a calibration curve of absorbance against the concentration of this compound.

-

Determine the concentration of the sample from the calibration curve.

-

Prepare a methanolic extract of the tablet powder equivalent to 1 mg/mL of this compound as described in Method 1.

-

Dilute the filtered solution with purified water to obtain a concentration within the Beer's law range.

-

Proceed with the color development and absorbance measurement as described in the analytical procedure.

Data Presentation

The quantitative data for the described spectrophotometric methods are summarized in the tables below for easy comparison.

Table 1: Optical Characteristics and Method Validation for Difference Spectrophotometry

| Parameter | Value | Reference |

| λmax (nm) | 221 | [2][3] |

| λmin (nm) | 275 | [2][3] |

| Beer's Law Range (µg/mL) | 1 - 35 | [2][3] |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.3 x 10⁴ | [2][3] |

| Correlation Coefficient (r²) | > 0.999 | |

| Accuracy (% Recovery) | > 99.0% | [2] |

| Precision (% RSD) | < 2.0% | [2] |

Table 2: Optical Characteristics and Method Validation for Colorimetric Method with Folin-Ciocalteau Reagent

| Parameter | Value | Reference |

| λmax (nm) | 725 | [1] |

| Beer's Law Range (µg/mL) | 2 - 25 | [1] |

| Correlation Coefficient (r²) | 0.9997 | [1] |

| Slope | 0.0309 | [1] |

| Intercept | 0.0165 | [1] |

| Accuracy (% Recovery) | Validated | [1] |

| Precision (% RSD) | Validated | [1] |

Table 3: Alternative Colorimetric Methods

| Method | Reagent | λmax (nm) | Beer's Law Range (µg/mL) | Reference |

| Method A | Nitrous Acid & Diphenylamine | 521 | 10 - 50 | [4][5] |

| Method C | p-dimethylaminobenzaldehyde | 411 | 20 - 100 | [4][5] |

Visualizations

The following diagram illustrates the general experimental workflow for the spectrophotometric assay of this compound.

References

Application Notes and Protocols for Determining the Efficacy of Cefetamet Pivoxil Hydrochloride Using Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction